

A Technical Guide to Diethoxy(methyl)vinylsilane for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Diethoxy(methyl)vinylsilane**

Cat. No.: **B1346783**

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This guide provides an in-depth technical overview of **Diethoxy(methyl)vinylsilane** (CAS No. 5507-44-8), tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a simple catalog of suppliers, this document delves into the compound's synthetic utility, criteria for supplier selection, quality control protocols, and a comparative analysis of commercial sources to empower informed procurement decisions in a pharmaceutical research setting.

Introduction: The Strategic Value of a Bifunctional Silane in Synthesis

Diethoxy(methyl)vinylsilane is an organosilicon compound featuring two key functional groups: a reactive vinyl moiety and two hydrolyzable ethoxy groups attached to the silicon atom. Its molecular formula is C₇H₁₆O₂Si, with a molecular weight of approximately 160.29 g/mol. [1][2] While not an active pharmaceutical ingredient (API) itself, its utility in medicinal chemistry and drug development stems from its role as a versatile synthetic building block.

The vinyl group serves as a substrate for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Hiyama coupling. [3][4] This allows for the stereoselective construction of complex olefinic structures, which are common motifs in bioactive molecules. The diethoxy(methyl)silyl group, on the other hand, can be considered a precursor to a silyl ether, a widely used protecting group for alcohols in multi-

step organic synthesis.[5][6] The stability of silyl ethers can be tuned based on the substituents on the silicon atom, making them indispensable tools in the synthesis of complex APIs.[7][8]

Furthermore, the hydrolytic sensitivity of the ethoxy groups allows for the formation of silanols, which can self-condense to form polysiloxane networks or graft onto surfaces, a property leveraged in materials science and potentially in drug delivery systems.[9][10] The rate of this hydrolysis is a critical parameter, influenced by factors such as pH and steric hindrance around the silicon atom.[11][12][13]

Commercial Supplier Landscape: A Comparative Analysis

The procurement of high-quality reagents is a cornerstone of reproducible and successful research.[14] **Diethoxy(methyl)vinylsilane** is available from a range of global suppliers, from large, well-established chemical companies to more specialized manufacturers. The following table provides a comparative overview of prominent commercial sources.

Supplier	Typical Purity	Available Quantities	Notes / Specialization
Sigma-Aldrich (Merck)	≥97% [15]	25 g, 100 g (Discontinued, contact for alternatives) [15]	Global distributor with extensive documentation (CoA, SDS). Often a benchmark for quality in research grades. [15]
TCI America	>97.0% (GC)	25 mL [16]	Global supplier known for a broad portfolio of research chemicals, including a variety of organosilicon reagents.
Gelest, Inc.	Varies (Offers custom synthesis)	Research to commercial scale	Specializes in silicones, silanes, and metal-organics for high-technology applications, including pharmaceuticals. [17] [18] [19]
Alfa Aesar (Thermo Fisher)	97%	25 g	Broad chemical supplier with a strong presence in the research and laboratory market.
BLD Pharm	Purity specifications available	Small to bulk quantities	Supplier with a focus on research chemicals, often providing online ordering and stock information. [20]

ECHEMI / ChemicalBook	Varies by listing (e.g., 99%, 99.9%)[16][21]	Grams to Kilograms[16]	Online marketplaces connecting various, often China-based, manufacturers and traders. Purity and quality can vary significantly.[16][21]
Santa Cruz Biotechnology	Data available on Certificate of Analysis[22]	Research quantities	Primarily a supplier for life science and biochemical research. [22]

Note: Availability and specifications are subject to change. Researchers should always verify current data with the supplier.

Best Practices for Supplier Qualification in a Pharmaceutical Context

Selecting a supplier for a chemical intermediate in a drug development program requires a more rigorous evaluation than for general laboratory use. The goal is to ensure not just initial purity but also long-term quality, consistency, and regulatory compliance.

The Primacy of Quality Management Systems

A supplier's commitment to quality is best demonstrated through adherence to internationally recognized standards.

- ISO 9001 Certification: This certification indicates that the supplier has a robust Quality Management System (QMS) in place.[15] An ISO 9001-certified supplier is more likely to have well-defined processes for production, quality control, documentation, and handling customer feedback, which translates to more reliable product quality and service.[16]
- Good Manufacturing Practices (GMP): While **Diethoxy(methyl)vinylsilane** is not an API, a supplier that operates under GMP principles for other products demonstrates a higher level of quality control and process discipline, which is a significant advantage.[7]

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides batch-specific quality control data. Researchers should not merely file this document but scrutinize it.[17]

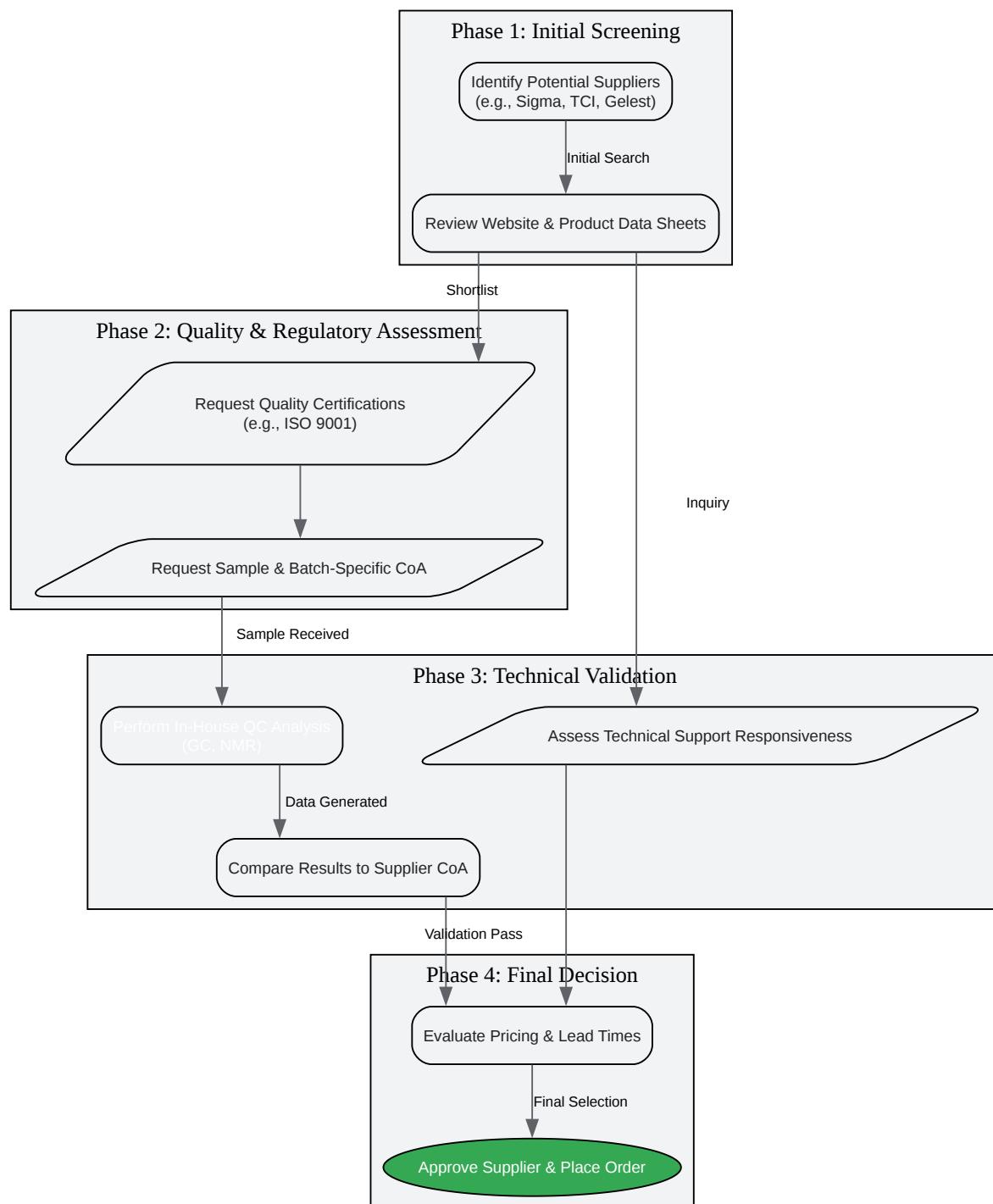
- Purity Assay: The method used for the purity assay should be clearly stated (e.g., Gas Chromatography, GC). A purity value of $\geq 97\%$ is common for this product.[15]
- Identity Confirmation: The CoA should confirm the identity of the compound, typically through spectroscopic methods like NMR or IR, or by physical constants such as refractive index.
- Traceability: The document must include a unique batch or lot number, allowing for complete traceability from the raw materials to the final product.

Evaluating Supply Chain Integrity and Technical Support

A reliable supplier is a partner in the research process.

- Supply Chain Transparency: The supplier should be able to provide information on the origin of the material and ensure consistency between batches. This is crucial for long-term projects where reproducibility is key.
- Technical Expertise: A strong supplier will have experienced scientists on staff who can provide technical support, answer questions about product specifications, stability, and handling, and assist with troubleshooting.[7]

The following diagram outlines a logical workflow for qualifying a new chemical supplier for pharmaceutical research.



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Caption: A workflow for qualifying a new chemical supplier.

Experimental Protocols: Incoming Quality Control

It is imperative for any research organization, particularly in pharmaceuticals, to perform independent quality control on incoming starting materials.[\[12\]](#)[\[23\]](#) This self-validating system ensures that the material meets the required specifications for its intended use, regardless of the supplier's CoA.

Identity and Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a robust method for assessing the purity of volatile compounds like **Diethoxy(methyl)vinylsilane**.

Objective: To determine the purity of the incoming material and identify any significant volatile impurities.

Methodology:

- Sample Preparation:
 - Prepare a stock solution by accurately weighing ~50 mg of **Diethoxy(methyl)vinylsilane** into a 10 mL volumetric flask.
 - Dilute to the mark with a suitable solvent such as heptane or dichloromethane.
 - Prepare a working standard by performing a 1:100 dilution of the stock solution with the same solvent.
- Instrumentation and Conditions:
 - GC System: Agilent 7890 or equivalent, equipped with a Flame Ionization Detector (FID).
 - Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
 - Injector Temperature: 250°C.
 - Detector Temperature: 280°C.

- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity as the area percent of the main peak relative to the total area of all peaks.
 - The identity can be tentatively confirmed by comparing the retention time to a previously validated in-house standard. For absolute confirmation, GC-Mass Spectrometry (GC-MS) should be used to verify the molecular weight and fragmentation pattern.[\[24\]](#)

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the chemical structure.

Objective: To confirm the chemical structure of **Diethoxy(methyl)vinylsilane** and detect the presence of any structurally related impurities.

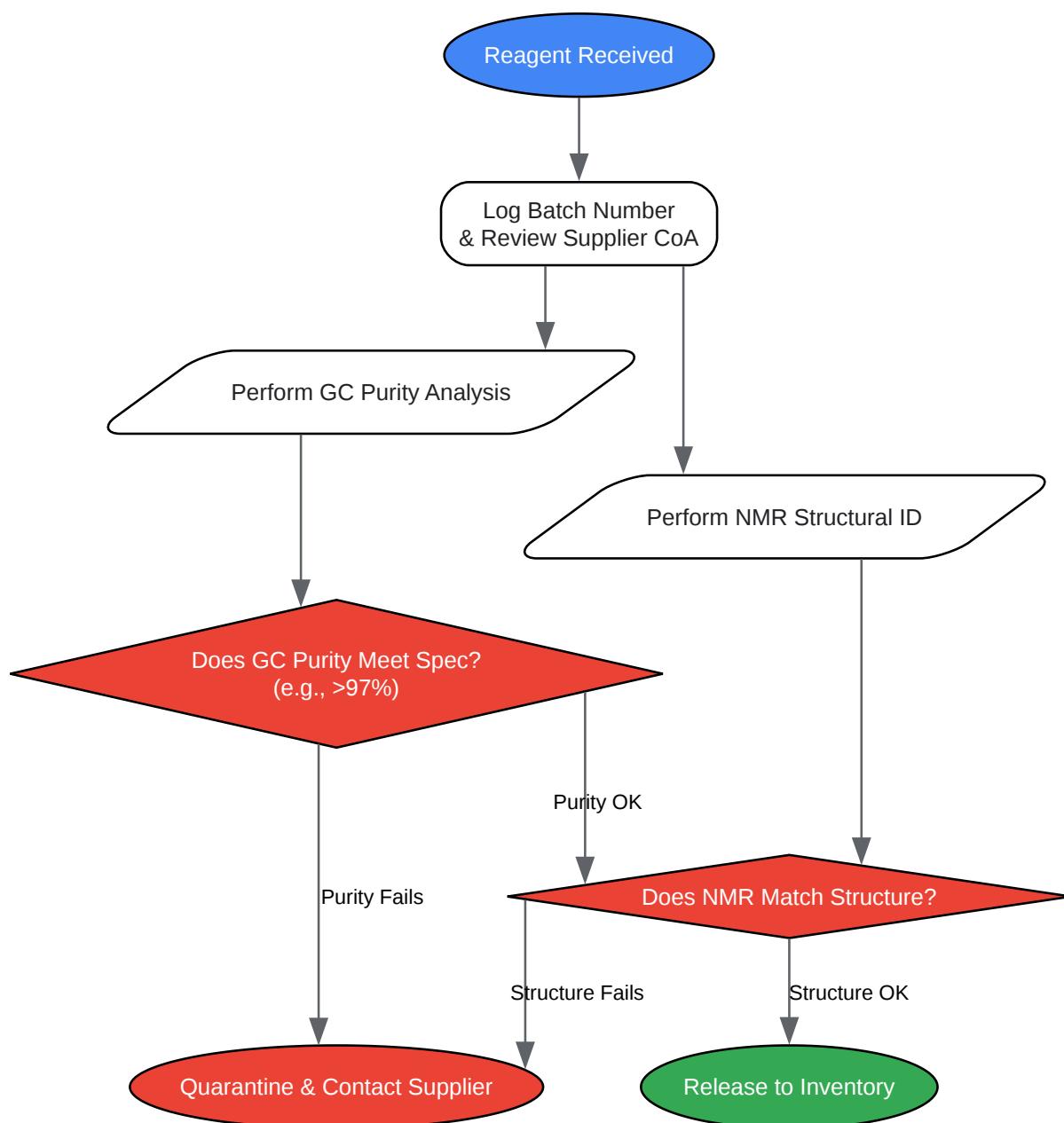
Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

- Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Parameters:
 - Spectrometer: Bruker 400 MHz or equivalent.
 - Nucleus: ^1H .
 - Solvent: CDCl_3 .
 - Reference: TMS (δ 0.00 ppm).
 - Acquisition Parameters: Standard ^1H acquisition with a 90° pulse, 8-16 scans, and a relaxation delay of 1-2 seconds.
- Data Interpretation (Expected Chemical Shifts):
 - Vinyl Group ($\text{CH}=\text{CH}_2$): A complex multiplet system typically between δ 5.7-6.2 ppm (3H).
 - Ethoxy Methylene ($-\text{OCH}_2\text{CH}_3$): A quartet around δ 3.7-3.9 ppm (4H).
 - Ethoxy Methyl ($-\text{OCH}_2\text{CH}_3$): A triplet around δ 1.2-1.3 ppm (6H).
 - Silyl Methyl (Si-CH_3): A singlet around δ 0.1-0.2 ppm (3H).

The integration of these signals should correspond to the proton count (3:4:6:3). Any significant unassigned peaks may indicate impurities.

The following diagram illustrates the quality control workflow for an incoming chemical reagent.

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Caption: Workflow for incoming reagent quality control.

Conclusion

Diethoxy(methyl)vinylsilane is a valuable reagent for pharmaceutical research, offering strategic advantages as a building block in the synthesis of complex molecules and APIs. Its utility is derived from the orthogonal reactivity of its vinyl and diethoxysilyl functional groups.

For researchers and drug development professionals, the selection of a commercial supplier for this compound must be a deliberate process, prioritizing suppliers with robust quality systems, transparent documentation, and reliable technical support. Implementing a stringent in-house quality control protocol, including GC and NMR analysis, is a non-negotiable step to ensure the integrity of starting materials and the ultimate success and reproducibility of the synthetic work that follows. This diligence forms the bedrock of sound scientific and pharmaceutical development.

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- To cite this document: BenchChem. [A Technical Guide to Diethoxy(methyl)vinylsilane for Pharmaceutical Research and Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346783#commercial-suppliers-of-diethoxy-methyl-vinylsilane>]

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